2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development.
Preparation Methods
The synthesis of 2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine involves several steps. One common method includes the following steps:
Formation of the pyrrolo[2,1-c][1,2,4]triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step involves the formation of a bond between the pyrrolo[2,1-c][1,2,4]triazole ring and the piperidine ring, often through nucleophilic substitution reactions.
Introduction of the pyridine ring: The final step involves the attachment of the pyridine ring to the piperidine ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This interaction can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activities and are used in cancer research.
Phenyl-1,2,4-triazoles: These compounds have a similar triazole ring and are studied for their potential therapeutic applications .
Properties
IUPAC Name |
3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14-11-16(4-7-19-14)24-13-15-5-9-22(10-6-15)12-18-21-20-17-3-2-8-23(17)18/h4,7,11,15H,2-3,5-6,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPQIPELQXEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=NN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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